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Compound of Interest

Compound Name: (R)-NODAGA-tris(t-Bu ester)

Cat. No.: B12374049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The development of targeted radiopharmaceuticals is a cornerstone of nuclear medicine and

molecular imaging. The positron-emitting radionuclide Copper-64 (64Cu), with its convenient

half-life of 12.7 hours and low positron energy, offers high-resolution images for Positron

Emission Tomography (PET).[1][2] When coupled with targeting peptides, 64Cu-based

radiotracers enable non-invasive visualization and quantification of specific molecular targets in

vivo. The chelator NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) forms

highly stable complexes with 64Cu under mild conditions, making it an ideal choice for

radiolabeling sensitive biomolecules like peptides.[1][3]

This document provides detailed application notes and protocols for the conjugation of

NODAGA to peptides and subsequent radiolabeling with 64Cu. It is intended for researchers,

scientists, and drug development professionals working on novel radiopharmaceuticals.

Principle of 64Cu-NODAGA-Peptide Labeling
The process involves two primary stages: the covalent conjugation of a NODAGA chelator to a

peptide of interest, followed by the chelation of the 64Cu radionuclide. The NODAGA moiety is

typically activated with an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary

amines (e.g., the N-terminus or lysine side chains) on the peptide to form a stable amide bond.

[4] Once the NODAGA-peptide conjugate is purified, it can be efficiently labeled with 64CuCl2
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in an aqueous buffer system. The resulting 64Cu-NODAGA-peptide is then purified and

subjected to quality control measures before in vitro or in vivo application.

Data Presentation
Table 1: Typical Radiolabeling Parameters and Quality
Control Results for 64Cu-NODAGA-Peptides

Parameter Typical Value Reference

Radiolabeling Conditions

Precursor Amount 10-20 µg [5][6]

64CuCl2 Activity 37-222 MBq [7][8]

Buffer
0.1 M Sodium Acetate or

Ammonium Acetate
[1][5]

pH 4.5 - 6.8 [1][5]

Temperature Room Temperature to 45°C [1][3][7]

Incubation Time 10 - 30 minutes [3][8]

Quality Control

Radiochemical Purity (RCP) >95% [1][9][10]

Specific Activity
1.0 ± 0.3 MBq/µg to 18.5 ± 2.2

TBq/mmol
[1][9]

Stability

In PBS (24h) >95% intact [9][11]

In Human/Mouse Serum (24h) >90% intact [9][11][12][13]

Note: Optimal conditions may vary depending on the specific peptide.

Experimental Protocols
Protocol 1: Conjugation of NODAGA-NHS to a Peptide
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This protocol describes the conjugation of a commercially available NODAGA-NHS ester to a

peptide containing a primary amine.

Materials:

Peptide of interest

NODAGA-NHS ester

Anhydrous Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA)

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

Purification system (e.g., HPLC)

Procedure:

Dissolve the peptide in the conjugation buffer at a concentration of 1-5 mg/mL.

Separately, dissolve the NODAGA-NHS ester in anhydrous DMF to create a 10 mg/mL stock

solution.

Add a 2-5 fold molar excess of the NODAGA-NHS ester solution to the peptide solution.

Add DIPEA to the reaction mixture to achieve a final concentration of approximately 20 mM.

Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

Monitor the reaction progress using HPLC or mass spectrometry.

Upon completion, purify the NODAGA-peptide conjugate using preparative HPLC.

Lyophilize the purified conjugate and store it at -20°C or below.

Protocol 2: 64Cu Radiolabeling of a NODAGA-Peptide
This protocol details the radiolabeling of the NODAGA-peptide conjugate with 64Cu.
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Materials:

NODAGA-peptide conjugate

64CuCl2 in 0.1 M HCl

Radiolabeling Buffer: 0.1 M Sodium Acetate or Ammonium Acetate, pH 5.5

Metal-free water and reagents

PD-10 or equivalent size-exclusion column for purification

Radio-TLC system

Radio-HPLC system

Procedure:

Dissolve the NODAGA-peptide conjugate in the radiolabeling buffer to a concentration of 1

mg/mL.

In a metal-free microcentrifuge tube, add 10-20 µg of the NODAGA-peptide solution.

Add the desired amount of 64CuCl2 (e.g., 100-150 MBq) to the peptide solution.[1]

Adjust the pH of the reaction mixture to 5.5-6.0 using the radiolabeling buffer if necessary.[1]

Incubate the reaction mixture at 37-42°C for 15-30 minutes with gentle shaking.[1][5]

After incubation, perform a preliminary quality control check using radio-TLC to estimate the

radiochemical purity.

Purify the 64Cu-NODAGA-peptide using a pre-conditioned size-exclusion column (e.g., PD-

10) to remove any unchelated 64Cu.

Elute the product with sterile saline or phosphate-buffered saline (PBS).

Perform final quality control using radio-HPLC to determine the radiochemical purity and

specific activity.
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Protocol 3: Quality Control of 64Cu-NODAGA-Peptide
Accurate determination of radiochemical purity is crucial for reliable in vitro and in vivo studies.

A. Radio-Thin Layer Chromatography (Radio-TLC)

Stationary Phase: ITLC-SG glass microfiber chromatography paper.[1]

Mobile Phase: 0.1 M Sodium Citrate, pH 5.0.[1]

Procedure:

Spot a small aliquot of the reaction mixture or final product onto the TLC strip.

Develop the chromatogram in the mobile phase.

Analyze the strip using a radio-TLC scanner.

Expected Results: The 64Cu-NODAGA-peptide should remain at the origin (Rf = 0.0), while

free 64CuCl2 will migrate with the solvent front (Rf ≈ 0.9).[1]

B. Radio-High Performance Liquid Chromatography (Radio-HPLC)

Column: C18 reverse-phase column.

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.

Detectors: UV detector and a radioactivity detector.

Procedure:

Inject a sample of the purified 64Cu-NODAGA-peptide onto the HPLC system.

Monitor the elution profile with both UV and radioactivity detectors.

Expected Results: A single major radioactive peak co-eluting with the UV peak of the non-

radioactive peptide standard confirms high radiochemical purity.

Protocol 4: In Vitro Stability Assay
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This protocol assesses the stability of the radiolabeled peptide in biological fluids.

Materials:

Purified 64Cu-NODAGA-peptide

Human or mouse serum

Phosphate-Buffered Saline (PBS)

Incubator at 37°C

Radio-HPLC system

Procedure:

Add an aliquot of the 64Cu-NODAGA-peptide to a tube containing human or mouse serum.

As a control, add an equal aliquot to a tube containing PBS.

Incubate both tubes at 37°C.

At various time points (e.g., 1, 4, and 24 hours), take an aliquot from each tube.[10][13]

For the serum samples, precipitate the proteins by adding cold ethanol, centrifuge, and

collect the supernatant.[13]

Analyze the samples by radio-HPLC to determine the percentage of intact radiolabeled

peptide remaining.

Diagrams
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Caption: Overall experimental workflow for 64Cu labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12374049#64cu-labeling-of-nodaga-conjugated-
peptides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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